molecular formula C25H25ClN4O2S2 B560372 Pirinixic Acid Aminothiazole

Pirinixic Acid Aminothiazole

Cat. No.: B560372
M. Wt: 513.1 g/mol
InChI Key: BADFIDKPYNKNRT-UHFFFAOYSA-N
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Description

Pirinixic Acid Aminothiazole is a novel chemical entity designed as a multi-target directed ligand (MTDL) for advanced pharmacological research. Its core value lies in the potent and balanced dual inhibition of two key enzymes in the arachidonic acid pathway: 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) . By simultaneously blocking these targets, the compound effectively suppresses the production of both pro-inflammatory leukotrienes and prostaglandin E2 (PGE2), offering a comprehensive approach to modulating inflammatory processes . This dual action is particularly relevant for research into complex diseases such as chronic inflammation and cancer . The compound exhibits potent inhibitory activity, with reported IC50 values of 0.3 µM for 5-LO and 0.4 µM for mPGES-1 in cell-free assays . A key feature of its mechanism is high selectivity; it does not significantly inhibit the related cyclooxygenase-1 (COX-1) or COX-2 enzymes at concentrations effective against its primary targets, thereby providing a potentially improved safety profile by sparing other prostaglandin-mediated physiological functions . This selectivity distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological profile is supported by in vivo data from a mouse model of zymosan-induced peritonitis, where a representative derivative significantly reduced vascular permeability (by 57%), neutrophil infiltration (by 45%), and the levels of cysteinyl-leukotrienes and PGE2 (by 84% and 46%, respectively) . Furthermore, this compound class is derived from the pirinixic acid scaffold and incorporates a 2-aminothiazole moiety, which has been identified to also confer dual agonism on Peroxisome Proliferator-Activated Receptors (PPAR) α and γ in certain derivatives . This adds another layer of therapeutic potential, as PPAR activation is beneficial in metabolic syndromes and possesses anti-inflammatory properties. The compound has a molecular formula of C25H25ClN4O2S2 and a molecular weight of 513.1 g/mol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFIDKPYNKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Target Engagement of Pirinixic Acid Aminothiazole

Inhibition of 5-Lipoxygenase (5-LO)

Pirinixic acid aminothiazole is a potent direct inhibitor of 5-lipoxygenase. caymanchem.comnih.gov 5-LO is the key enzyme in the biosynthesis of leukotrienes, a class of inflammatory mediators implicated in a variety of diseases. tandfonline.comwindows.net The inhibitory activity of this compound on 5-LO is a cornerstone of its anti-inflammatory profile.

Differential Modulation of 5-LO Isoforms

Current research literature primarily focuses on the inhibitory action of this compound on the common form of 5-LO and does not provide specific data on the differential modulation of its various isoforms. The compound has been shown to be selective for 5-LO over other lipoxygenases, such as 12/15-lipoxygenases. caymanchem.comnih.gov This selectivity suggests a specific interaction with the 5-LO enzyme. Computational analyses suggest that the aminothiazole moiety enhances binding to the catalytic domain of 5-LO.

Impact on Leukotriene Biosynthesis Pathways (e.g., Cysteinyl-Leukotrienes, Leukotriene B4)

By inhibiting 5-LO, this compound effectively blocks the entire leukotriene biosynthetic cascade. This includes the production of both cysteinyl-leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4). caymanchem.comnih.gov In a mouse model of zymosan-induced peritonitis, administration of a this compound derivative led to a significant 84% reduction in cysteinyl-leukotriene levels. This demonstrates the compound's potent ability to suppress the production of these pro-inflammatory mediators in vivo. nih.gov The inhibition of LTB4, a potent chemoattractant for neutrophils, also contributes to the compound's anti-inflammatory effects by reducing immune cell infiltration at the site of inflammation. unina.it

Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

In addition to its effects on the leukotriene pathway, this compound also targets the production of prostaglandin E2 (PGE2) through the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). caymanchem.comnih.gov mPGES-1 is a key enzyme in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2. nih.govresearchgate.net

Selectivity Profile Against Related Prostaglandin Synthases

A significant advantage of this compound is its high selectivity for mPGES-1 over the cyclooxygenase (COX) enzymes, COX-1 and COX-2. caymanchem.comnih.gov At concentrations effective for inhibiting mPGES-1, the compound shows minimal to no inhibition of COX-1 and COX-2 activities. caymanchem.comnih.gov This selectivity is crucial as it avoids the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit COX enzymes. uky.edunih.gov This targeted approach allows for the specific reduction of inflammatory PGE2 without affecting the production of other physiologically important prostaglandins (B1171923). nih.govnih.gov

Effects on Prostaglandin E2 Biosynthesis

The inhibition of mPGES-1 by this compound leads to a marked decrease in the synthesis of PGE2. caymanchem.comnih.gov In the same zymosan-induced peritonitis mouse model mentioned earlier, treatment with a this compound derivative resulted in a 46% decrease in PGE2 levels. This demonstrates the compound's in vivo efficacy in suppressing this key inflammatory mediator. The dual inhibition of both leukotriene and PGE2 synthesis provides a more comprehensive anti-inflammatory effect than targeting either pathway alone.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain aminothiazole-containing derivatives of pirinixic acid have been identified as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). orcid.orglamerslab.comrero.ch The parent compound, pirinixic acid (also known as WY-14,643), is a known potent PPARα agonist. medchemexpress.comcaymanchem.com The aminothiazole derivatives combine this PPAR agonism with the dual inhibition of 5-LO and mPGES-1. orcid.orglamerslab.com For instance, one such derivative demonstrated PPARγ agonism with an EC₅₀ of 1.3 μM. nih.gov This multi-target activity could offer a broader therapeutic potential by addressing inflammatory processes through multiple mechanisms.

Research Findings on this compound and its Derivatives

CompoundTargetIC₅₀/EC₅₀ (μM)Notes
This compound5-LO0.2 - 0.3Dual inhibitor of 5-LO and mPGES-1. caymanchem.comnih.gov
mPGES-10.4
Aminothiazole-featured pirinixic acid derivative (Compound 13)5-LO1.2Weaker 5-LO/mPGES-1 inhibition but enhanced PPARγ selectivity compared to other derivatives.
mPGES-11.5
PPARγ0.2
YS-121 (α-hexyl substituted pirinixic acid derivative)5-LO6.5Dual PPARα/γ agonist with moderate 5-LO and mPGES-1 inhibition. Lacks the 2-aminothiazole (B372263) moiety, resulting in lower potency.
mPGES-13.4
PPARα/γ0.8 - 1.2

Dual PPARα/γ Activation by Aminothiazole-Featured Pirinixic Acid Derivatives

Pirinixic acid, also known as WY-14,643, was initially identified as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netmedchemexpress.com Subsequent research into its derivatives has revealed that specific structural modifications can significantly enhance and modulate its activity. A key development in this area has been the discovery that introducing an aminothiazole moiety into the pirinixic acid structure can lead to compounds with dual PPARα and PPARγ agonistic activity. rero.chorcid.orgthegoodscentscompany.com

The evolution from the original pirinixic acid scaffold involved systematic structural changes. Early studies demonstrated that aliphatic alpha-substitution on pirinixic acid could bolster its agonistic effects on both PPARα and PPARγ. researchgate.net This led to further exploration of derivatives, culminating in the identification of aminothiazole-featured pirinixic acids as potent dual agonists for these receptors. researchgate.net These compounds merge the structural features of pirinixic acid with a 2-aminothiazole group, which has been shown to enhance biological activity.

This line of research has yielded compounds with varying degrees of potency and selectivity. For instance, within a series of aminothiazole-featured pirinixic acids, researchers identified compound 13 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid) as a particularly potent and selective PPARγ agonist. researchgate.net The strategic combination of the pirinixic acid core with the aminothiazole element offers a promising scaffold for developing modulators of PPAR activity. rero.ch

Table 1: PPAR Agonistic Activity of Pirinixic Acid and Derivatives

Data sourced from multiple studies. medchemexpress.com

Molecular Basis of PPAR Ligand Binding and Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. nih.gov Their activation is initiated by the binding of ligands, such as fatty acids or synthetic compounds like pirinixic acid derivatives, to a specific region known as the ligand-binding domain (LBD). nih.govwikipedia.org This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression. nih.gov

The LBDs of the three PPAR isoforms (α, γ, and δ) form a characteristic Y-shaped ligand-binding pocket. nih.gov The size and shape of this pocket differ between the isoforms, which is a primary determinant of ligand selectivity. nih.gov For instance, the ligand-binding pockets of PPARα and PPARγ are significantly larger than that of PPARδ. nih.gov

High-resolution crystal structures of the PPAR LBDs have provided critical insights into the molecular basis for ligand selectivity. nih.gov A key finding is that a single amino acid variation between PPARα and PPARγ plays a crucial role in determining binding affinity for many ligands. nih.gov In human PPARα, this position is occupied by a tyrosine residue, whereas in PPARγ, it is a histidine. nih.gov This difference is a major factor imparting subtype selectivity for various classes of ligands. nih.gov Molecular docking studies on pirinixic acid derivatives have been used to predict their binding modes. A docking simulation of the potent PPARγ agonist, compound 13 , was performed to analyze its potential binding interactions within the PPARγ LBD. researchgate.net Similarly, the binding mode of a quinoline-based pirinixic acid derivative was suggested to resemble that of tesaglitazar (B1683095), another known PPAR agonist. researchgate.net These computational approaches, supported by experimental data, are vital for the rational design of new derivatives with improved potency and selectivity. nih.gov

Table of Mentioned Compounds

Synthetic Methodologies for Pirinixic Acid Aminothiazole and Analogues

Strategies for Aminothiazole Moiety Introduction

The introduction of the 2-aminothiazole (B372263) moiety is a critical step in the synthesis of this class of compounds. The Hantzsch thiazole (B1198619) synthesis is a classical and widely utilized method for this purpose. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.com

Recent advancements have focused on greener and more efficient one-pot syntheses. For example, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be synthesized from β-keto esters, which undergo in-situ α-halogenation with N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org This process can be conducted in water using β-cyclodextrin as a supramolecular catalyst, which enhances reaction efficiency and avoids hazardous organic solvents. organic-chemistry.org Another approach utilizes trichloroisocyanuric acid (TCCA) to chlorinate acetophenone (B1666503) derivatives, which then react with thiourea to form the 2-aminothiazole ring.

Alternative strategies include the Stille coupling, which introduces substitutions onto a pre-existing thiazole core using organostannane intermediates, and the dehydrogenation of thiazoline (B8809763) derivatives. derpharmachemica.com The specific strategy chosen often depends on the desired substitution pattern on the thiazole ring. For the synthesis of pirinixic acid aminothiazole, a pre-formed substituted 2-aminothiazole, such as 4-(naphthalen-2-yl)-1,3-thiazol-2-amine, is typically prepared and then coupled to the pyrimidine (B1678525) core. acs.org

Table 1: Common Methods for 2-Aminothiazole Synthesis

Method Reactants Key Features
Hantzsch Synthesis α-haloketones + Thioamides/Thiourea Classical, widely used, versatile for various substitutions. derpharmachemica.com
One-Pot Synthesis β-keto esters + NBS + Thiourea Environmentally friendly (aqueous phase), uses supramolecular catalysis. organic-chemistry.org

| TCCA-mediated Synthesis | Acetophenone derivatives + TCCA + Thiourea | Involves in-situ generation of α-chloroketones. |

Key Synthetic Steps and Reaction Pathways

Sulfanyl (B85325) Linkage Formation : The synthesis often starts with a di-substituted pyrimidine, such as 4,6-dichloropyrimidin-2-amine. This intermediate is reacted with a thiol-bearing octanoic acid derivative, for instance, 2-mercaptooctanoic acid. This step, typically carried out under basic conditions using a reagent like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF), forms the sulfanyl linkage at one of the chloro-positions on the pyrimidine ring.

Aminothiazole Coupling : The resulting intermediate, a 4-chloro-6-(sulfanyl)pyrimidin-2-amine derivative, undergoes a nucleophilic aromatic substitution reaction. biorxiv.org It is coupled with a pre-synthesized 2-aminothiazole derivative, for example, 4-(naphthalen-2-yl)-1,3-thiazol-2-amine. This reaction is typically performed at an elevated temperature (e.g., 100°C) in a polar aprotic solvent like dimethylformamide (DMF) to yield the final this compound product.

Ester Hydrolysis : In many synthetic schemes, the octanoic acid portion is protected as an ester during the main coupling reactions to prevent unwanted side reactions. A final hydrolysis step, often using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as tetrahydrofuran and water, is required to deprotect the carboxylic acid and yield the final active compound. asianpubs.org

Table 2: Representative Synthetic Pathway for this compound

Step Starting Materials Reagents & Conditions Product
1 4,6-Dichloropyrimidin-2-amine + 2-Mercaptooctanoic acid NaH, THF, 0°C to room temp. 2-[(2-amino-6-chloropyrimidin-4-yl)sulfanyl]octanoic acid
2 Intermediate from Step 1 + 4-(Naphthalen-2-yl)-1,3-thiazol-2-amine DMF, 100°C 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid. acs.org

| 3 | Ester-protected final compound (if applicable) | LiOH, THF/Water | Final this compound derivative. asianpubs.org |

Parallel Synthesis and Combinatorial Approaches for Derivative Generation

The development of numerous this compound analogues has been accelerated by the use of parallel synthesis and combinatorial chemistry techniques. researchgate.netmt.com These approaches enable the rapid generation of large, focused libraries of compounds by systematically varying the different structural components of the molecule. mt.comunina.it

The core scaffold, typically the 2-aminopyrimidine, is well-suited for such diversification. biorxiv.org In a parallel synthesis workflow, a common intermediate, such as 2-[(2-amino-6-chloropyrimidin-4-yl)sulfanyl]octanoic acid, can be reacted with a diverse set of pre-synthesized 2-aminothiazole building blocks in separate reaction vessels simultaneously. This allows for the efficient exploration of various substituents on the thiazole ring. acs.orgnih.gov

Similarly, the octanoic acid chain can be modified. A library of pirinixic acid derivatives with different aliphatic α-substitutions has been created to investigate their impact on biological activity. researchgate.net Computational tools are often integrated with these synthetic efforts. For example, self-organizing maps (SOM) combined with topological pharmacophore representations can be used to screen virtual combinatorial libraries and select promising candidates for synthesis, streamlining the discovery process. ethz.ch This combination of parallel synthesis and in silico modeling facilitates the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of derivatives with improved potency and optimized pharmacological profiles. acs.orgnih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Influence of the Aminothiazole Scaffold on Biological Activities

The 2-aminothiazole (B372263) ring is a privileged scaffold in medicinal chemistry, known to be a key pharmacophore in a multitude of biologically active compounds. nih.govdntb.gov.uaresearchgate.net Its incorporation into pirinixic acid derivatives has been instrumental in enhancing their therapeutic potential. The aminothiazole moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which can significantly influence binding affinity and, consequently, biological activity. nih.gov

The versatility of the aminothiazole scaffold allows for a wide range of structural modifications. nih.gov Researchers have explored substitutions at various positions of the thiazole (B1198619) ring to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with specific protein targets. nih.govgrafiati.com This has led to the discovery of derivatives with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govdntb.gov.uanih.gov

Pharmacophore Identification for Dual 5-LO/mPGES-1 Inhibition

A significant breakthrough in the development of pirinixic acid aminothiazole derivatives has been the identification of compounds that dually inhibit 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govacs.org This dual inhibition is a promising strategy for treating inflammation and cancer. nih.gov

Pharmacophore modeling has been a crucial tool in identifying the key structural features required for this dual activity. nih.govacs.org These models have revealed that a combination of a hydrophobic region, a hydrogen bond acceptor, and a negatively ionizable feature are essential for potent inhibition of both enzymes. nih.govacs.org The pirinixic acid core provides the acidic head group, while the aminothiazole and its substituents contribute to the necessary hydrophobic and hydrogen-bonding interactions. nih.gov

Computational analyses, including molecular docking studies, have further elucidated the binding modes of these inhibitors. nih.gov For instance, one potent aminothiazole-featured derivative was predicted to bind at the tip of the 5-LO catalytic domain and within a subpocket of the mPGES-1 active site. nih.gov This understanding of the molecular interactions at the atomic level is invaluable for the rational design of next-generation dual inhibitors.

A notable example is compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid), which demonstrated IC₅₀ values of 0.3 µM and 0.4 µM for 5-LO and mPGES-1, respectively. nih.gov

Structural Modulations Affecting PPARα/γ Agonistic Potency

Pirinixic acid itself is a known agonist of peroxisome proliferator-activated receptor alpha (PPARα). The structural modifications leading to the aminothiazole derivatives have also been shown to modulate the agonistic potency towards both PPARα and PPARγ. thegoodscentscompany.commdpi.com Dual PPARα/γ agonists are of significant interest as they may offer a combined therapeutic benefit for managing dyslipidemia and insulin (B600854) resistance. nih.govpnas.orgnih.govingentaconnect.com

For instance, the substitution pattern on the central phenyl ring of some PPAR agonists has been shown to be a critical factor for dual activity. pnas.org Similarly, the stereochemistry of substituents can also play a crucial role in determining the potency and selectivity of PPAR activation. acs.org

One study identified a pirinixic acid derivative, YS-121, with a hexyl residue introduced at the α-position to the carboxylic acid group, which enhanced both PPARα and PPARγ agonism to the low micromolar range. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to model the relationship between the chemical structure of a compound and its biological activity. dmed.org.ua While specific QSAR studies focusing solely on this compound derivatives are not extensively detailed in the provided search results, the principles of QSAR have been applied to related classes of compounds, such as other PPAR agonists and inhibitors of inflammatory enzymes. dmed.org.uaacs.org

These studies typically involve generating a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. dmed.org.ua Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. dmed.org.ua Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. dmed.org.ua

Exploration of Novel this compound Analogues

The promising biological activities of this compound derivatives have spurred the exploration of novel analogues. nih.govgrafiati.com Synthetic efforts have focused on modifying various parts of the molecule, including the aminothiazole scaffold, the linker, and the lipophilic tail, to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One study reported the synthesis of 26 novel 2-aminothiazole-featured pirinixic acid derivatives. nih.gov The systematic variation of substituents on the thiazole ring and the length of the alkyl chain attached to the sulfur atom led to the identification of compounds with improved dual 5-LO/mPGES-1 inhibitory activity and in vivo efficacy. nih.gov The exploration of different synthetic routes has also been a key aspect of this research, aiming for more efficient and scalable production of these complex molecules. nih.gov

The continuous exploration of new analogues, guided by the principles of SAR and rational drug design, holds the potential to yield even more effective and safer therapeutic agents based on the this compound scaffold.

Preclinical Pharmacological Investigations of Pirinixic Acid Aminothiazole

In Vitro Enzyme Inhibition Kinetics and Potency (IC50 Values)

The inhibitory activity of pirinixic acid aminothiazole has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against several key enzymes involved in the inflammatory process.

5-LO Enzyme Assays

In cell-free assays, this compound demonstrates potent inhibition of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. e-century.usnih.gov Studies have reported IC50 values of approximately 0.3 µM for its activity against 5-LO. e-century.usnih.gov Further investigations in cell-based assays have shown an even lower IC50 value of 0.2 µM for 5-LO inhibition, highlighting its significant potency. caymanchem.com

mPGES-1 Enzyme Assays

This compound also effectively targets microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). e-century.us In cell-free enzymatic assays, it exhibits a strong inhibitory effect with an IC50 value of around 0.4 µM. e-century.usnih.govcaymanchem.com This dual inhibition of both 5-LO and mPGES-1 positions it as a compound of interest for comprehensively targeting inflammatory pathways.

Lack of Inhibition of COX-1/2 and 12/15-LOs

A noteworthy characteristic of this compound is its selectivity. Research has demonstrated that the compound shows minimal to no inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes at concentrations up to 10 µM. nih.gov This selectivity is a key differentiator from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, studies have confirmed that this compound does not inhibit 12/15-lipoxygenases (12/15-LOs), reinforcing its specific mechanism of action. nih.govcaymanchem.com The compound also lacks radical scavenging properties, indicating that its anti-inflammatory effects are due to specific enzyme inhibition rather than non-specific antioxidant activity. nih.gov

Cell-Based Assays for Eicosanoid Pathway Modulation

The functional consequences of the enzymatic inhibition by this compound have been explored in various cell-based models, confirming its ability to modulate the production of key inflammatory mediators.

Inhibition of Leukotriene Production in Immune Cells (e.g., Polymorphonuclear Leukocytes)

Consistent with its potent inhibition of the 5-LO enzyme, this compound has been shown to effectively suppress the production of leukotrienes in immune cells. In activated human polymorphonuclear leukocytes (PMNLs), derivatives of pirinixic acid have demonstrated the ability to potently suppress the formation of 5-LO products. acs.org This directly translates the in vitro enzyme inhibition data into a cellular context, confirming the compound's ability to interfere with the leukotriene biosynthetic pathway.

In Vivo Efficacy Studies in Animal Models of Inflammation

This compound derivatives have been evaluated in preclinical animal models to determine their effectiveness in living organisms. These studies are crucial for understanding the therapeutic potential of these compounds in treating inflammatory conditions.

Modulation of Inflammatory Responses (e.g., Vascular Permeability, Leukocyte Infiltration)

In vivo studies have demonstrated the anti-inflammatory efficacy of this compound compounds. nih.gov In a zymosan-induced peritonitis model in mice, which mimics an acute inflammatory response, administration of an aminothiazole-featured pirinixic acid derivative known as compound 16 led to a significant reduction in key inflammatory events. nih.govresearchgate.net Specifically, the compound was effective in decreasing vascular permeability and reducing the infiltration of inflammatory cells into the peritoneal cavity. nih.govnih.gov

The inflammatory response is characterized by processes such as local vasodilation and increased vascular permeability, which facilitate the movement of leukocytes from the bloodstream to the site of inflammation. researchhub.com The ability of this compound derivatives to curb these initial steps highlights their potential as anti-inflammatory agents. nih.govnih.gov For instance, in the zymosan-induced peritonitis model, one derivative reduced vascular permeability by 57% and neutrophil infiltration by 45%. Another aminothiazole-featured pirinixic acid, referred to as compound 13, also showed a decrease in vascular permeability and inflammatory cell infiltration in the same mouse model. nih.gove-century.us This model is considered highly dependent on the generation of lipid mediators for driving the inflammatory cascade. unina.it

Table 1: Effect of this compound Derivative on Inflammatory Responses in Zymosan-Induced Peritonitis | Parameter | a | b | c | d | e | f | g | h | i | j | k | l | m | n | o | p | q | r | s | t | u | v | w | x | y | z | aa | ab | ac | ad | ae | af | ag | ah | ai | aj | ak | al | am | an | ao | ap | aq | ar | as | at | au | av | aw | ax | ay | az | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Vascular Permeability | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Reduction | 57% | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Neutrophil Infiltration | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Reduction | 45% | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Data derived from a study using a mouse model of zymosan-induced peritonitis.

Attenuation of Pro-inflammatory Mediator Levels (e.g., Cysteinyl-Leukotrienes, PGE2)

The anti-inflammatory effects of this compound derivatives are closely linked to their ability to suppress the production of potent pro-inflammatory lipid mediators. nih.gov Arachidonic acid is metabolized via enzymes like 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) to generate leukotrienes and prostaglandins (B1171923), respectively. researchgate.net Prostaglandin E2 (PGE2) is a key mediator of inflammation, while cysteinyl-leukotrienes (cysLTs) are involved in increasing vascular permeability and triggering smooth-muscle contraction. core.ac.ukcore.ac.uk

In the zymosan-induced mouse peritonitis model, treatment with an aminothiazole-featured pirinixic acid derivative resulted in markedly impaired levels of both cysLTs and PGE2 in the peritoneal fluid. nih.govresearchgate.net One specific derivative achieved an 84% reduction in cysLT levels and a 46% decrease in PGE2 levels. This dual inhibition of two major inflammatory pathways is a key feature of these compounds. nih.govnih.gov By simultaneously suppressing both leukotriene and prostaglandin E2 synthesis, these agents may offer a more comprehensive anti-inflammatory effect.

Table 2: Effect of this compound Derivative on Pro-inflammatory Mediators | Mediator | a | b | c | d | e | f | g | h | i | j | k | l | m | n | o | p | q | r | s | t | u | v | w | x | y | z | aa | ab | ac | ad | ae | af | ag | ah | ai | aj | ak | al | am | an | ao | ap | aq | ar | as | at | au | av | aw | ax | ay | az | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cysteinyl-Leukotrienes (cysLTs) | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Reduction | 84% | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Prostaglandin E2 (PGE2) | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Reduction | 46% | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | Data derived from a study using a mouse model of zymosan-induced peritonitis.

Preclinical Investigations on Metabolic and Cardiovascular Models

The parent compound, pirinixic acid, was originally identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Some aminothiazole-featured pirinixic acid derivatives have been found to act as dual activators of PPARα and PPARγ. nih.govcore.ac.uk PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and are abundant in metabolically active tissues like the heart and liver. mdpi.comgenome.jp

Impact on Cardiac Dysfunction and Lipid Accumulation (Pirinixic Acid-related observations relevant to PPAR agonism by aminothiazole derivatives)

The activation of PPARs has significant implications for cardiac health. Dysregulation of energy metabolism in the heart can lead to cardiac damage and heart failure. mdpi.com Studies on PPARα have shown its importance in myocardial energy function. mdpi.com Research in a model of arrhythmogenic cardiomyopathy, a condition characterized by the replacement of heart muscle with fatty tissue, demonstrated that reactivation of PPARα could significantly lessen myocardial lipid accumulation and restore cardiac function. nih.gov

However, the development of dual PPARα/γ agonists, known as glitazars, has been complicated. While designed to combine the metabolic benefits of activating both receptor subtypes, some of these compounds were found to paradoxically worsen congestive heart failure in clinical trials, leading to the discontinuation of several candidates. nih.gov This highlights the complexity of targeting PPARs for cardiovascular conditions. mdpi.comnih.gov For instance, the dual PPARα/γ agonist tesaglitazar (B1683095) was associated with cardiac dysfunction in mice, linked to a reduction in mitochondrial abundance. mdpi.com

Modulation of Lipid Metabolism Genes via PPAR Activation

PPARs function by binding to specific DNA sequences, known as PPREs, thereby altering the transcription of target genes involved in lipid metabolism. nih.gov PPARα activation, in particular, influences a suite of genes that control the breakdown and transport of fatty acids. mdpi.com

Preclinical studies on PPAR agonists have illustrated these effects. For example, the thiazolidinedione derivative KRP-297, a dual PPARα and PPARγ agonist, was shown to restore lipid oxidation in the liver of obese rats. nih.gov This was accompanied by an increase in the mRNA and activity of acyl-CoA oxidase, an enzyme involved in fatty acid oxidation and known to be regulated by PPARα. nih.gov The activation of PPARα leads to the upregulation of genes involved in several key steps of lipid metabolism:

Increased fatty acid uptake: This is achieved by increasing the expression of genes for fatty acid transport proteins. nih.gov

Stimulation of fatty acid conversion: PPAR activation boosts the expression of acyl-CoA synthetase, which prepares fatty acids for metabolism. nih.gov

Enhanced fatty acid breakdown: It stimulates both peroxisomal and mitochondrial beta-oxidation pathways. nih.gov

This coordinated regulation helps to increase the catabolism of lipids, which can have beneficial effects in conditions of abnormal lipid metabolism. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Binding Sites

Molecular docking simulations have been instrumental in predicting and analyzing the binding of pirinixic acid aminothiazole to the active sites of its target enzymes and the ligand-binding domains of nuclear receptors.

Computational analyses suggest that this compound derivatives bind at the tip of the catalytic domain of 5-lipoxygenase (5-LO). nih.gov The 2-aminothiazole (B372263) group, a key structural feature, is thought to enhance this binding within the enzyme's active site. This strategic positioning is crucial for its inhibitory action on 5-LO, an enzyme pivotal in the synthesis of pro-inflammatory leukotrienes. nih.gov

Similarly, molecular docking studies predict that this compound binds within a subpocket of the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) active site. nih.gov The 2-aminothiazole moiety is also considered important for the interaction within this site. The inhibition of mPGES-1 is significant as it blocks the production of prostaglandin E2, a key mediator of inflammation and pain. nih.gov

Molecular modeling has also shed light on the interactions of pirinixic acid derivatives with peroxisome proliferator-activated receptors (PPARs). Docking studies of related pirinixic acid derivatives with the ligand-binding domains of PPARα and PPARγ have been performed to understand the structural basis for their agonist activity. researchgate.netorcid.org For instance, the alpha-substitution on the pirinixic acid core has been shown to enhance agonism for both PPARα and PPARγ. researchgate.net Computational docking suggests that these derivatives establish key interactions within the ligand-binding pocket, a mechanism that is distinct from the dual inhibition of 5-LO and mPGES-1.

Target ProteinPredicted Binding SiteKey Interacting MoietyReference
5-Lipoxygenase (5-LO)Tip of the catalytic domain2-Aminothiazole group nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Subpocket of the active site2-Aminothiazole group nih.gov
Peroxisome Proliferator-Activated Receptor α (PPARα)Ligand Binding Domainα-substituted pirinixic acid core researchgate.net
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Ligand Binding Domainα-substituted pirinixic acid core researchgate.net

Interactions within mPGES-1 Active Site

Homology Modeling in Target Interaction Prediction

In cases where the crystal structure of a target protein is not available, homology modeling, or comparative modeling, is employed to build a three-dimensional model based on the known structure of a homologous protein. numberanalytics.com This technique has been utilized in the broader context of drug design to predict how ligands, including derivatives of pirinixic acid, might interact with their targets. ethz.ch For example, homology models can be used to generate initial protein-ligand complexes for further refinement with more computationally intensive methods like molecular dynamics. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the analysis of conformational changes over time. biorxiv.org These simulations have been used to confirm the stability of the binding of this compound derivatives within the active sites of 5-LO and mPGES-1. The results from MD simulations can validate the binding poses predicted by molecular docking and offer deeper insights into the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov These simulations have underscored the importance of the 2-aminothiazole group in enhancing the binding affinity to both 5-LO and mPGES-1.

Future Research Trajectories and Broader Academic Implications

Identification of Novel Biological Targets and Off-Targets

Pirinixic acid and its derivatives, including the aminothiazole variant, were initially explored for their lipid-lowering properties, acting as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). wikipedia.org Subsequent research has unveiled a more complex pharmacological profile, identifying key enzymes in the inflammatory cascade as primary targets.

The aminothiazole derivatives of pirinixic acid have been identified as potent dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). netascientific.comcaymanchem.comproquest.comnih.gov These enzymes are critical in the biosynthesis of pro-inflammatory leukotrienes and prostaglandin E2 (PGE2), respectively. netascientific.comcaymanchem.com The dual inhibitory action is a significant finding, as it suggests a broader anti-inflammatory potential than initially conceived.

Further studies have revealed that some pirinixic acid derivatives also exhibit activity as dual PPARα/γ agonists, combining the modulation of metabolic pathways with the inhibition of inflammatory mediators. orcid.orglamerslab.comresearchgate.net This polypharmacology highlights the potential for these compounds to address the interconnected nature of metabolic and inflammatory diseases.

While the primary targets are well-characterized, research is ongoing to identify potential off-targets to ensure a comprehensive understanding of the compound's biological effects. For instance, pirinixic acid aminothiazole has been shown to be a weak inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and has no significant effect on 12- and 15-lipoxygenase isoforms, indicating a degree of selectivity. netascientific.comcaymanchem.com Computational analyses are being employed to predict binding sites and potential interactions with other proteins, such as the 5-LO catalytic domain and a subpocket of the mPGES-1 active site. nih.gov

Strategic Development of Dual- and Multi-Target Inhibitors

The discovery of this compound's dual inhibition of 5-LO and mPGES-1 has spurred the strategic development of dual- and multi-target inhibitors. proquest.comcaymanchem.com This approach is based on the rationale that simultaneously targeting multiple nodes in a disease pathway can lead to enhanced therapeutic efficacy and potentially a better safety profile compared to single-target agents. cnr.it

The development of these inhibitors involves systematic structural modifications of the parent pirinixic acid scaffold. The incorporation of the 2-aminothiazole (B372263) moiety was a key step in improving the potency and in vivo efficacy of these dual inhibitors. proquest.comnih.gov Researchers have synthesized and evaluated numerous derivatives with α-alkyl and α-aryl substitutions to optimize their inhibitory activities. researchgate.net

One notable derivative, compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid), demonstrated potent and comparable inhibition of both 5-LO and mPGES-1 at submicromolar concentrations. nih.gov The success of these dual inhibitors has paved the way for the exploration of multi-target ligands that could, for instance, combine 5-LO/mPGES-1 inhibition with PPAR agonism, offering a multifaceted approach to treating complex diseases like metabolic syndrome and cancer. orcid.orglamerslab.comresearchgate.netrero.ch

CompoundTarget(s)IC50/EC50 ValuesKey Findings
This compound5-LO, mPGES-15-LO: IC50 = 0.2 µM netascientific.comcaymanchem.com mPGES-1: IC50 = 0.4 µM netascientific.comcaymanchem.comPotent dual inhibitor with weak activity against COX-1/2. netascientific.comcaymanchem.com
Compound 13mPGES-1, 5-LOX, PPARγmPGES-1: IC50 = 0.4 µM e-century.usnih.gov 5-LOX: IC50 = 0.3 µM e-century.usnih.gov PPARγ: EC50 = 1.3 µM e-century.usnih.govA dual 5-LO/mPGES-1 inhibitor that also activates PPARγ. e-century.usnih.gov
Compound 165-LO, mPGES-15-LO: IC50 = 0.3 µM nih.gov mPGES-1: IC50 = 0.4 µM nih.govA potent aminothiazole-featured dual inhibitor with in vivo efficacy. nih.gov
YS1215-LO, mPGES-1, PPARα/γ5-LO: IC50 = 6.5 µM mPGES-1: IC50 = 3.4 µM PPARα/γ: EC50 = 0.8–1.2 μM A dual PPARα/γ agonist with moderate 5-LO/mPGES-1 inhibitory activity.

Advancements in Preclinical Disease Models for Efficacy Assessment

The evaluation of this compound and its derivatives has been supported by advancements in preclinical disease models. These models are crucial for assessing the in vivo efficacy and understanding the therapeutic potential of these compounds. nih.gov

A commonly used model is the zymosan-induced peritonitis model in mice. netascientific.comcaymanchem.com In this model, this compound has been shown to significantly reduce vascular permeability and inflammatory cell infiltration. nih.govnih.gov This was accompanied by a marked decrease in the levels of cysteinyl-leukotrienes and prostaglandin E2, confirming the in vivo target engagement of 5-LO and mPGES-1. nih.govnih.gov

Another preclinical model utilized is the carrageenan-induced pleurisy model in rats. nih.gov In this model, derivatives of pirinixic acid have demonstrated the ability to inhibit exudate formation and cell infiltration, further validating their anti-inflammatory properties. nih.gov The development of such models is critical, especially given the structural dissimilarities between human and rodent mPGES-1 enzymes, which can affect the translatability of findings. researchgate.net Future research will likely focus on developing more predictive preclinical models, potentially including humanized mouse models or advanced in vitro systems like organoids, to better assess the efficacy of these compounds for human diseases. researchhub.com

Contributions to Understanding Complex Inflammatory and Metabolic Pathways

The study of this compound has significantly contributed to our understanding of the intricate interplay between inflammatory and metabolic pathways. rero.ch The arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, is a central pathway in inflammation. e-century.us By targeting key enzymes in this cascade, pirinixic acid derivatives have provided valuable tools to dissect the roles of specific lipid mediators in various pathological processes. e-century.us

The dual inhibition of 5-LO and mPGES-1 by these compounds highlights the synergistic role of leukotrienes and PGE2 in driving inflammation. Furthermore, the connection to PPARs bridges the fields of inflammation and metabolism. researchgate.net PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. wikipedia.org The ability of some pirinixic acid derivatives to act as dual PPAR agonists and 5-LO/mPGES-1 inhibitors underscores the potential of a single molecule to modulate both metabolic dysregulation and chronic inflammation, which are often co-morbidities. lamerslab.comresearchgate.net This research opens up new avenues for therapeutic strategies that address the root causes of complex multifactorial diseases.

Q & A

Q. What experimental methodologies are recommended to assess the PPARα/γ dual agonism of Pirinixic Acid Aminothiazole derivatives?

To evaluate PPAR subtype activation, employ luciferase reporter assays in transfected HEK293 or COS-7 cells, using constructs with PPAR response elements (PPREs) linked to a luciferase gene. Dose-response curves (0.1–100 μM) can quantify EC50 values. Competitive binding assays with radiolabeled ligands (e.g., ³H³H GW7647 for PPARα) and transcriptional activation profiling (e.g., RT-qPCR of target genes like ACOX1 or CD36) validate specificity .

Q. Which in vitro and in vivo models are commonly used to study the metabolic effects of this compound?

In vitro: Primary hepatocytes or HepG2 cells for lipid metabolism studies; RAW264.7 monocytes for anti-inflammatory assays (e.g., 5-LOX inhibition). In vivo: ApoE⁻/⁻ mice with angiotensin II-induced aortic aneurysms to assess vascular remodeling, or diet-induced obesity models for metabolic syndrome .

Q. How do structural modifications (e.g., α-hexyl substitution) enhance the dual PPARα/γ activity of Pirinixic Acid derivatives?

Adding aliphatic chains at the α-position increases lipophilicity, improving ligand-receptor binding. Docking studies suggest these substitutions stabilize interactions with PPARα’s hydrophobic pocket (e.g., helix 3 and β-sheet regions) while maintaining PPARγ affinity. For example, α-hexyl derivatives show EC50 values ≤1 μM for both subtypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in IC50 values of Pirinixic Acid derivatives across different cancer cell lines?

Conduct ABCB1 substrate specificity assays (e.g., calcein-AM efflux inhibition) to determine if transport mechanisms underlie variability. Pair cytotoxicity assays (MTT/CCK-8) with ABCB1 expression profiling (Western blot) to correlate resistance phenotypes. Use isogenic cell lines with/without ABCB1 overexpression for validation .

Q. What strategies optimize enantiomer-specific PPAR activation in chiral Pirinixic Acid derivatives?

Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Test activation using PPAR subtype-specific reporter assays and molecular dynamics simulations. For example, (R)-enantiomers of biphenylic derivatives exhibit 10-fold higher PPARα affinity than (S)-forms due to better helix 12 stabilization .

Q. Why do some Pirinixic Acid derivatives show discordant in vitro vs. in vivo efficacy in metabolic disease models?

Evaluate pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using LC-MS/MS. Assess metabolite activity (e.g., hydroxylated or glucuronidated forms) via hepatic microsome incubations. Consider species-specific PPAR binding affinities; murine PPARα EC50 is 0.63 μM vs. 5.0 μM for human .

Q. How can synergistic effects between Pirinixic Acid derivatives and other PPAR modulators be systematically investigated?

Use combination index (CI) analysis (Chou-Talalay method) in cells co-treated with fixed-ratio drug pairs. Transcriptomic profiling (RNA-seq) identifies pathways enhanced by synergy, such as fatty acid oxidation or inflammation resolution. Validate in zebrafish models for rapid lipid metabolism phenotyping .

Methodological Recommendations

  • Data Contradictions : Perform meta-analysis of EC50/IC50 values across studies, adjusting for assay conditions (e.g., serum concentration, cell passage number) .
  • Structural Optimization : Use QSAR models to predict PPAR binding scores based on substituent electronegativity and steric bulk .
  • In Vivo Translation : Monitor plasma 15-HETE and 14,15-EET levels via LC-MS/MS to confirm target engagement in disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.